molecular formula C11H5Br3O3 B310125 2,4-Dibromophenyl 5-bromo-2-furoate

2,4-Dibromophenyl 5-bromo-2-furoate

Cat. No.: B310125
M. Wt: 424.87 g/mol
InChI Key: GCBDRMDHCRZKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on analogous compounds (e.g., t-Butyl 5-bromo-2-furoate ), it likely exhibits a molecular weight of approximately 430–440 g/mol, with bromine substituents enhancing stability and lipophilicity. Such halogenated esters are often intermediates in pharmaceutical or materials chemistry, though specific applications for this compound remain uncharacterized in the literature reviewed here.

Properties

Molecular Formula

C11H5Br3O3

Molecular Weight

424.87 g/mol

IUPAC Name

(2,4-dibromophenyl) 5-bromofuran-2-carboxylate

InChI

InChI=1S/C11H5Br3O3/c12-6-1-2-8(7(13)5-6)17-11(15)9-3-4-10(14)16-9/h1-5H

InChI Key

GCBDRMDHCRZKOC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)OC(=O)C2=CC=C(O2)Br

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with 2,4-Dibromophenyl 5-bromo-2-furoate :

  • t-Butyl 5-bromo-2-furoate (82) :

    • Structure : Features a tert-butyl ester group instead of a 2,4-dibromophenyl moiety.
    • Synthesis : Derived from 5-bromo-2-furoic acid via esterification, though detailed yields or conditions are unspecified .
    • Role : Likely a synthetic intermediate for further functionalization.
  • 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran :

    • Structure : Benzofuran core with bromo, fluorophenyl, and sulfinyl groups.
    • Applications : Pharmacological activities linked to benzofuran scaffolds, including antimicrobial or anticancer properties .
  • 5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde and 5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde :

    • Structure : Carbaldehyde derivatives with halogenated aryl groups.
    • Applications : Used as pharmaceutical intermediates, highlighting the versatility of halogenated furans in drug synthesis .
  • 2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 5-bromo-2-furoate :

    • Structure : Aryl ester with benzotriazole and methyl substituents.
    • Molecular Weight : 398.21 g/mol, lower than the inferred weight of the target compound due to fewer bromine atoms .

Physical and Chemical Properties

  • For example, t-Butyl 5-bromo-2-furoate lacks aromatic bromine, making it less reactive toward electrophilic substitution compared to the dibromophenyl analogue .
  • Melting Points : While direct data for the target compound is unavailable, N-Boc-5-(2,4-dichlorophenyl)-5-hydroxypyrrol-2(5H)-one (78j) melts at 135°C (decomposition) , suggesting halogenated aromatics may elevate decomposition temperatures.

Comparative Data Table

Compound Name Structure Class Molecular Weight (g/mol) Key Substituents Applications
t-Butyl 5-bromo-2-furoate Furoate ester Not reported tert-butyl, 5-bromo Synthetic intermediate
5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran Benzofuran derivative Not reported 4-fluorophenyl, sulfinyl Pharmacological research
5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde Furan carbaldehyde Not reported 4-bromo-2-fluorophenyl, aldehyde Pharmaceutical intermediates
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 5-bromo-2-furoate Furoate ester 398.21 Benzotriazole, methyl Undisclosed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.